Anisindione as a Therapeutic Alternative in Warfarin-Intolerant Patients
Anisindione provides a viable, chemically distinct oral anticoagulant option for patients who cannot tolerate warfarin, a clinical scenario where substitution with another coumarin derivative is not possible. This is supported by a clinical case series [1].
| Evidence Dimension | Clinical tolerance in patients with prior drug intolerance |
|---|---|
| Target Compound Data | Successful long-term anticoagulation in 2 out of 2 warfarin-intolerant patients. |
| Comparator Or Baseline | Warfarin (coumarin derivative): Intolerance manifested as adverse drug reaction. |
| Quantified Difference | 100% of the case series patients (2/2) were successfully transitioned to anisindione from warfarin. |
| Conditions | Case series of two patients requiring long-term oral anticoagulation who had previously developed intolerance to warfarin. |
Why This Matters
This evidence is critical for procurement when researching alternative anticoagulation strategies, as it validates anisindione's unique niche for patients or models where warfarin is contraindicated.
- [1] Grosset, A. B., Allen, J. E., & Rodgers, G. M. (1994). Anticoagulation with anisindione in patients who are intolerant of warfarin. American Journal of Hematology, 46(2), 138-140. View Source
